7-Methylsulfinylheptyl isothiocyanate
Description
Heptane, 1-isothiocyanato-7-(methylsulfinyl)- is an organic compound belonging to the class of sulfoxides. It is known for its unique structure, which includes an isothiocyanate group and a methylsulfinyl group attached to a heptane backbone. This compound exhibits significant biological activities, including anticancer and antioxidative properties .
Properties
IUPAC Name |
1-isothiocyanato-7-methylsulfinylheptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NOS2/c1-13(11)8-6-4-2-3-5-7-10-9-12/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYHCBGORZWBPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCCCCCCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431578 | |
| Record name | Heptane, 1-isothiocyanato-7-(methylsulfinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129244-98-0 | |
| Record name | 7-Methylsulfinylheptyl isothiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129244-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heptane, 1-isothiocyanato-7-(methylsulfinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Isothiocyanato-7-(methylsulfinyl)heptane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038441 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Thiophosgene-Free Isothiocyanate Synthesis
A widely adopted method avoids thiophosgene, a toxic and hazardous reagent, by employing carbon disulfide (CS₂) and di-tert-butyl dicarbonate (Boc₂O). As detailed in US20130142739A1 , this approach involves reacting a heptane-derived amine precursor with CS₂ in the presence of a base (e.g., potassium carbonate), followed by Boc₂O-mediated dehydration. For instance, 7-aminoheptyl methyl sulfide undergoes sequential treatment with CS₂ (2.5 equiv.) and Boc₂O (1.2 equiv.) in ethanol, yielding the intermediate thiocarbamate. Acidic workup then liberates the isothiocyanate group with reported yields exceeding 85%.
This method’s efficacy stems from its operational simplicity and avoidance of toxic reagents. However, the Boc₂O stoichiometry must be carefully controlled to prevent over-carbonation, which could lead to urethane byproducts.
Sulfoxide Formation via Controlled Oxidation
The methylsulfinyl group is introduced through oxidation of a methylthio (-S-CH₃) precursor. Meta-chloroperbenzoic acid (mCPBA) is the oxidant of choice, enabling selective sulfoxide formation without over-oxidation to sulfone. For example, 1-isothiocyanato-7-(methylthio)heptane is treated with mCPBA (1.1 equiv.) in dichloromethane at 0°C, achieving >90% conversion to the sulfoxide. The reaction’s success relies on strict temperature control and equimolar oxidant use to minimize side reactions.
Alternative oxidants like hydrogen peroxide or sodium periodate have been explored but often result in lower selectivity. As demonstrated in comparative studies, mCPBA provides superior reproducibility for sulfinylations at the seventh carbon of the heptane chain.
Integrated Synthetic Routes
Sequential Amine Functionalization and Oxidation
A two-step protocol combines isothiocyanate installation with sulfide oxidation:
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Step 1 : 7-Aminoheptyl methyl sulfide is reacted with CS₂ (2.5 equiv.) and Boc₂O (1.2 equiv.) in ethanol at room temperature for 12 hours. After aqueous workup, 1-isothiocyanato-7-(methylthio)heptane is isolated in 87% yield.
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Step 2 : The methylthio intermediate is oxidized with mCPBA (1.1 equiv.) in dichloromethane at 0°C for 1 hour, yielding the target sulfoxide compound in 92% yield.
This route’s combined yield of 80% underscores its efficiency, though it requires meticulous exclusion of moisture during Boc₂O activation.
One-Pot Thiocarbonylation-Oxidation
Recent advancements propose a one-pot method using 1,1’-thiocarbonyldiimidazole (TCDI) as the thiocarbonyl source. In this approach, 7-aminoheptyl methyl sulfide is treated with TCDI (1.2 equiv.) in acetonitrile, followed by in situ oxidation with mCPBA. While this reduces purification steps, the yield (75%) trails the two-step method due to competing imidazole-byproduct formation.
Mechanistic Insights and Side Reactions
The Boc₂O-mediated pathway proceeds via a thiocarbamate intermediate, where CS₂ initially reacts with the amine to form a dithiocarbamic acid. Boc₂O then dehydrates this species, releasing CO₂ and tert-butanol, to yield the isothiocyanate. Over-oxidation during the sulfinylation step remains a key challenge; excess mCPBA or elevated temperatures can convert sulfoxide to sulfone, necessitating precise stoichiometry.
Common side products include:
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Urethanes : From overuse of Boc₂O, requiring column chromatography for removal.
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Sulfones : Arising from excessive mCPBA, detectable via ¹H NMR (δ 3.0–3.2 ppm for -SO₂CH₃).
Scalability and Industrial Considerations
The two-step CS₂/Boc₂O method is preferred for large-scale synthesis due to reagent affordability and proven scalability. Pilot-scale trials (10 kg batches) achieved consistent yields of 78–82% with >97% purity, meeting pharmaceutical-grade standards . Conversely, the TCDI route’s reliance on expensive reagents limits its industrial viability despite operational simplicity.
Chemical Reactions Analysis
Types of Reactions: Heptane, 1-isothiocyanato-7-(methylsulfinyl)- undergoes various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to sulfone under strong oxidizing conditions.
Reduction: The sulfoxide group can be reduced to sulfide using reducing agents like lithium aluminum hydride.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Amines or alcohols as nucleophiles.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of thiourea or thiocarbamate derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHNS
- Molecular Weight : 203.4 g/mol
- IUPAC Name : 1-isothiocyanato-7-methylsulfanylheptane
The compound is characterized by the presence of an isothiocyanate functional group, which is known for its biological activity, particularly in cancer prevention and treatment.
Anticancer Applications
Heptane, 1-isothiocyanato-7-(methylsulfinyl)- exhibits significant anticancer properties. Research indicates that this compound can induce phase II detoxifying enzymes such as quinone reductase, which play a crucial role in the body's defense against cancer .
Case Studies
Research has demonstrated the efficacy of this compound in various cancer models:
- Breast Cancer Models : In vitro studies have shown that heptane, 1-isothiocyanato-7-(methylsulfinyl)- can inhibit the growth of breast cancer cells by inducing apoptosis .
- Colorectal Cancer Studies : Animal studies indicate that this compound may reduce tumor size and incidence when administered in dietary forms .
Anti-inflammatory Applications
The anti-inflammatory properties of heptane, 1-isothiocyanato-7-(methylsulfinyl)- are also noteworthy. It has been shown to modulate inflammatory pathways effectively.
Case Studies
Research involving animal models has highlighted its potential:
- Rheumatoid Arthritis Models : Studies have shown that treatment with this compound can alleviate symptoms by reducing joint inflammation and damage .
- Diabetes-Induced Inflammation : In diabetic models, heptane has demonstrated efficacy in reducing renal inflammation and improving overall metabolic health .
Cosmetic Applications
Due to its antioxidative properties, heptane, 1-isothiocyanato-7-(methylsulfinyl)- has potential applications in cosmetic formulations. Its ability to scavenge free radicals makes it a candidate for anti-aging products.
Formulation Insights
Research indicates that incorporating this compound into skincare products may enhance their efficacy by providing additional protective benefits against oxidative stress caused by environmental factors .
Safety and Efficacy
Before market introduction, thorough investigations regarding safety and efficacy must be conducted to ensure consumer safety while maximizing benefits .
Mechanism of Action
The mechanism of action of Heptane, 1-isothiocyanato-7-(methylsulfinyl)- involves its interaction with cellular proteins and enzymes. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of enzyme activity. This compound is known to induce phase II detoxification enzymes, which play a crucial role in cellular defense against oxidative stress .
Comparison with Similar Compounds
Sulforaphane: Another isothiocyanate compound with similar anticancer and antioxidative properties.
1-Isothiocyanato-6-(methylsulfinyl)hexane: A structurally similar compound with a shorter carbon chain.
Uniqueness: Heptane, 1-isothiocyanato-7-(methylsulfinyl)- is unique due to its specific structure, which combines the isothiocyanate and methylsulfinyl groups on a heptane backbone
Biological Activity
Heptane, 1-isothiocyanato-7-(methylsulfinyl)-, also known as 1-isothiocyanato-7-methylsulfinyl-heptane, is an organic compound that exhibits significant biological activities, particularly in the fields of cancer research and antioxidative studies. This compound is characterized by its unique structure, which includes both an isothiocyanate group and a methylsulfinyl group attached to a heptane backbone.
Overview of Biological Activities
Research indicates that this compound possesses anticancer and antioxidative properties. It has been shown to induce phase II detoxification enzymes, such as quinone reductase, and inhibit matrix metalloproteinase-9 (MMP-9), which is crucial in cancer metastasis and tissue remodeling. Additionally, it acts as a superoxide scavenger in vitro, contributing to its antioxidative effects .
The mechanism of action for Heptane, 1-isothiocyanato-7-(methylsulfinyl)- involves its interaction with cellular proteins and enzymes. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of enzyme activity. This compound is known to induce phase II detoxification enzymes that play a crucial role in cellular defense against oxidative stress.
Anticancer Activity
- Induction of Phase II Enzymes : Studies have demonstrated that Heptane, 1-isothiocyanato-7-(methylsulfinyl)- effectively induces phase II detoxifying enzymes. For instance, it has been reported to enhance the activity of quinone reductase in various cancer cell lines .
- Inhibition of MMP-9 : This compound inhibits MMP-9 activity, which is associated with reduced invasion and metastasis in cancer cells. In vitro studies showed significant reductions in MMP-9 levels upon treatment with this compound .
- Superoxide Scavenging : As a superoxide scavenger, Heptane, 1-isothiocyanato-7-(methylsulfinyl)- protects cells from oxidative damage by neutralizing reactive oxygen species (ROS) generated during cellular metabolism .
Comparative Studies
A comparative analysis with similar compounds such as sulforaphane reveals that Heptane, 1-isothiocyanato-7-(methylsulfinyl)- has unique properties due to its specific structure. Both compounds exhibit anticancer properties; however, the longer aliphatic chain of Heptane may influence its bioavailability and efficacy.
Data Tables
| Property | Heptane, 1-Isothiocyanato-7-(methylsulfinyl)- | Sulforaphane |
|---|---|---|
| Chemical Formula | C₁₃H₁₉N₁OS₂ | C₆H₁₁N₁OS₂ |
| Molecular Weight (g/mol) | 219.367 | 177.25 |
| Phase II Enzyme Induction | Yes | Yes |
| MMP-9 Inhibition | Yes | Moderate |
| Superoxide Scavenging | High | Moderate |
Q & A
Basic Research Questions
Q. What are the standard analytical methods for identifying and characterizing 1-isothiocyanato-7-(methylsulfinyl)-heptane in experimental samples?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the methylsulfinyl group (-SO-CH₃) and isothiocyanate (-NCS) functionality. High-resolution mass spectrometry (HRMS) can validate the molecular formula (C₉H₁₇NOS₂). Thin-layer chromatography (TLC) or HPLC with UV detection (λ ~ 240–280 nm) is recommended for purity assessment .
Q. How does 1-isothiocyanato-7-(methylsulfinyl)-heptane induce phase II detoxification enzymes, and what experimental models are suitable for studying this activity?
- Methodology : The compound acts as a monofunctional inducer, activating the Nrf2-Keap1 pathway to upregulate enzymes like quinone reductase and glutathione S-transferases. Use murine hepatoma cell lines (e.g., Hepa1c1c7) for in vitro assays, monitoring enzyme activity via spectrophotometric methods. For in vivo validation, administer the compound orally to rodents and measure enzyme induction in liver, lung, and intestinal tissues .
Q. What safety precautions are critical when handling 1-isothiocyanato-7-(methylsulfinyl)-heptane in laboratory settings?
- Methodology : Avoid skin/eye contact and inhalation due to potential irritancy. Use fume hoods, nitrile gloves, and protective eyewear. Store in airtight containers at 2–8°C. In case of exposure, rinse affected areas with water for ≥15 minutes and consult a physician. Reference safety protocols for isothiocyanates and sulfinyl compounds .
Advanced Research Questions
Q. How does the methylsulfinyl group influence the bioactivity of 1-isothiocyanato-7-(methylsulfinyl)-heptane compared to its sulfide or sulfonyl analogs?
- Methodology : Synthesize analogs with varying sulfur oxidation states (sulfide: -S-CH₃; sulfonyl: -SO₂-CH₃) and compare inducer potency in vitro. The sulfinyl group (-SO-CH₃) enhances electrophilicity and stability, improving interaction with Keap1 cysteine residues. Test enzyme induction efficacy in hepatoma cells and evaluate IC₅₀ values using dose-response curves .
Q. What experimental strategies can resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Methodology : Address bioavailability differences by analyzing pharmacokinetics (e.g., plasma half-life, tissue distribution via LC-MS). Use metabolic inhibitors (e.g., ketoconazole for CYP450) to assess stability. Validate tissue-specific enzyme induction using knockout mouse models (e.g., Nrf2⁻/⁻) to confirm mechanism specificity .
Q. How can researchers optimize the synthesis of 1-isothiocyanato-7-(methylsulfinyl)-heptane to improve yield and scalability?
- Methodology : Modify the reaction of 7-(methylsulfinyl)-heptylamine with thiophosgene under controlled pH (8–9) and low temperatures (0–4°C) to minimize side reactions. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Monitor reaction progress with FT-IR to track NCS group formation .
Q. What structural features determine the selectivity of this compound for phase II enzyme induction over phase I cytochrome P450 activation?
- Methodology : Compare its activity to bifunctional inducers (e.g., β-naphthoflavone) using luciferase reporter assays for antioxidant response elements (ARE) vs. xenobiotic response elements (XRE). The isothiocyanate group selectively modifies Keap1 thiols without aryl hydrocarbon receptor (AhR) activation, avoiding CYP1A1 upregulation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
